molecular formula C19H16F2N2O5S2 B2413500 (E)-methyl 2-(2-((3-(ethylsulfonyl)benzoyl)imino)-4,6-difluorobenzo[d]thiazol-3(2H)-yl)acetate CAS No. 886924-73-8

(E)-methyl 2-(2-((3-(ethylsulfonyl)benzoyl)imino)-4,6-difluorobenzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2413500
CAS No.: 886924-73-8
M. Wt: 454.46
InChI Key: XQOOWQCSSWCJOC-ZBJSNUHESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a derivative of 2-aminothiazoles . 2-Aminothiazoles are a significant class of organic medicinal compounds utilized as starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .


Synthesis Analysis

While specific synthesis methods for this compound are not available, 2-aminothiazoles are typically synthesized and characterized by FTIR and NMR (1H and 13C) .

Scientific Research Applications

GPIIb/IIIa Integrin Antagonists and Peptidomimetics

The compound Ethyl N-[3-(2-fluoro-4-(thiazolidin-3-yl(imino)methyl)benzoyl)amino-2, 2-dimethylpentanoyl]piperidine-4-acetate, characterized by the trisubstituted beta-amino acid residue and a substituted benzamidine structure, showcases its potential as a GPIIb/IIIa integrin antagonist. This molecule, a fibrinogen receptor antagonist, has shown promising results in vitro and in vivo for its human platelet aggregation inhibitory activity and oral availability, particularly in antithrombotic treatment during the acute phase. The trisubstituted beta-amino acid unit plays a critical role in stabilizing the molecule's active conformation, offering a new template for conformational restriction in peptidomimetics (Hayashi et al., 1998).

Novel Base-Induced Reactions and Ring Transformations

The study of base-induced reactions of substituted (1,2-benzisoxazol-3-yl) acetates reveals various novel ring transformations. For instance, esters with electron-donating and dialkylamino substituents undergo transformations to yield 2H-azirines and 3-iminobenzofurans upon treatment with strong bases like NaH or MeONa. Interestingly, halogeno esters under similar conditions dimerize, showcasing a versatile range of reactions and transformations pertinent in synthetic chemistry (Ueda et al., 1988).

Antimicrobial Applications of Schiff Base Complexes

Schiff bases derived from benzothiazole-imino-benzoic acid and their metal complexes (Co(II), Ni(II), Cu(II), Zn(II), and Cd(II)) have been synthesized and characterized. These complexes display significant antimicrobial activity against bacterial strains that cause human epidemics, infections in the mouth, lungs, breast, gastrointestinal tract, and nosocomial infections. This highlights their potential use in tackling infectious diseases and their importance in medicinal chemistry (Mishra et al., 2019).

Aldose Reductase Inhibition for Diabetic Complications

Iminothiazolidin-4-one acetate derivatives have been synthesized and evaluated for their inhibitory activity against aldehyde reductase and aldose reductase, enzymes involved in diabetic complications. Notably, certain derivatives demonstrated high inhibitory potency, indicating their potential as novel drugs for treating diabetic complications. The structure-activity relationships and binding modes have been explored, providing valuable insights into the design of more effective inhibitors (Ali et al., 2012).

Future Directions

Future research could focus on further characterizing this compound, including its synthesis, physical and chemical properties, and potential biological activities. Additionally, the compound could be modified to enhance its activity or reduce any potential toxicity .

Properties

IUPAC Name

methyl 2-[2-(3-ethylsulfonylbenzoyl)imino-4,6-difluoro-1,3-benzothiazol-3-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F2N2O5S2/c1-3-30(26,27)13-6-4-5-11(7-13)18(25)22-19-23(10-16(24)28-2)17-14(21)8-12(20)9-15(17)29-19/h4-9H,3,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQOOWQCSSWCJOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC(=C1)C(=O)N=C2N(C3=C(C=C(C=C3S2)F)F)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F2N2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.